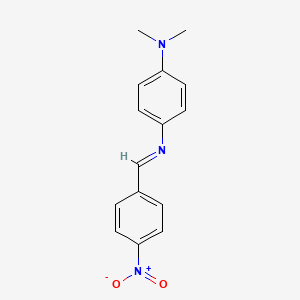![molecular formula C16H15Cl2N3O3 B5701643 4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5701643.png)
4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid, also known as DCP-LA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCP-LA is a synthetic compound that was first synthesized in the 1990s and has since been the subject of numerous studies due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the brain. Specifically, 4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid has been shown to increase the activity of the enzyme phospholipase A2, which is involved in the production of certain signaling molecules in the brain.
Biochemical and Physiological Effects:
4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of certain neurotransmitters in the brain, including dopamine and acetylcholine. It has also been shown to reduce the production of certain inflammatory cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and is relatively stable. However, there are also limitations to its use in lab experiments, including the complexity of its synthesis and the need for specialized equipment and expertise.
Orientations Futures
There are a number of potential future directions for research on 4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid. One area of interest is the use of 4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of 4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid in the treatment of other inflammatory conditions, such as rheumatoid arthritis. Additionally, there is interest in further elucidating the mechanism of action of 4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid and identifying other potential therapeutic targets.
Méthodes De Synthèse
4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid is synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis of 4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, anti-inflammatory properties, and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-[4-[[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]amino]pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3/c17-13-5-3-11(8-14(13)18)4-6-15(22)20-12-9-19-21(10-12)7-1-2-16(23)24/h3-6,8-10H,1-2,7H2,(H,20,22)(H,23,24)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEPWOZQSSZTHU-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NC2=CN(N=C2)CCCC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NC2=CN(N=C2)CCCC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5701568.png)
![N'-(2,4-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5701577.png)
![3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B5701583.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5701605.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5701632.png)
![2-{2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5701637.png)
![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5701651.png)
![N-(4-fluorophenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5701653.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5701667.png)
![N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5701681.png)